

Spectroscopic Profile of 1-Butyl-2-methyl-1Hpyrrole: A Technical Guide

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Compound of Interest

Compound Name: 1-Butyl-2-methyl-1H-pyrrole

Cat. No.: B15472134

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Disclaimer: Spectroscopic data for the specific compound **1-Butyl-2-methyl-1H-pyrrole** is not readily available in public spectral databases. The data presented in this guide is a representative dataset synthesized from the known spectroscopic characteristics of closely related structural analogs, namely **1-butylpyrrole** and **2-methylpyrrole**, as well as established principles of spectroscopic interpretation for substituted pyrroles. This guide is intended for research and informational purposes and should not be used as a substitute for empirical data.

Introduction

1-Butyl-2-methyl-1H-pyrrole is a substituted pyrrole derivative with potential applications in medicinal chemistry and materials science. A thorough understanding of its spectroscopic properties is fundamental for its identification, characterization, and quality control in synthetic processes. This technical guide provides a comprehensive overview of the expected ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry data for this compound. Detailed experimental protocols for acquiring such data are also included, along with a visual representation of the general spectroscopic analysis workflow.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **1-Butyl-2-methyl-1H-pyrrole**. These values are estimated based on the analysis of its structural analogs.

¹H NMR (Proton Nuclear Magnetic Resonance) Data



Solvent: CDCl₃ Frequency: 400 MHz

Chemical Shift (δ) (ppm)	Multiplicity	Integration	Assignment
~ 6.60	t	1H	H-5
~ 6.05	t	1H	H-4
~ 5.90	t	1H	H-3
~ 3.85	t	2H	N-CH2-(CH2)2-CH3
~ 2.20	S	3H	C2-CH3
~ 1.70	m	2H	N-CH2-CH2-CH2-CH3
~ 1.35	m	2H	N-(CH2)2-CH2-CH3
~ 0.95	t	3H	N-(CH ₂) ₃ -CH ₃

¹³C NMR (Carbon Nuclear Magnetic Resonance) Data

Solvent: CDCl3 Frequency: 100 MHz

Chemical Shift (δ) (ppm)	Assignment
~ 128.5	C-2
~ 120.0	C-5
~ 107.5	C-3
~ 105.0	C-4
~ 45.0	N-CH2-(CH2)2-CH3
~ 33.0	N-CH ₂ -CH ₂ -CH ₃
~ 20.0	N-(CH2)2-CH2-CH3
~ 13.8	N-(CH ₂) ₃ -CH ₃
~ 12.5	C ₂ -CH ₃



FT-IR (Fourier-Transform Infrared) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3100-2900	Strong	C-H stretching (aromatic and aliphatic)
1550-1450	Medium	C=C stretching (pyrrole ring)
1400-1300	Medium	C-N stretching
750-700	Strong	C-H out-of-plane bending (pyrrole ring)

Mass Spectrometry (MS) Data

Ionization Method: Electron Ionization (EI)

m/z	Relative Intensity (%)	Assignment
137	~ 40	[M] ⁺ (Molecular Ion)
94	100	[M - C ₃ H ₇] ⁺
80	~ 80	[M - C ₄ H ₉] ⁺ (loss of butyl group)

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data outlined above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

3.1.1. ¹H and ¹³C NMR

- Sample Preparation: Dissolve 5-10 mg of the purified **1-Butyl-2-methyl-1H-pyrrole** in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). The solvent should contain tetramethylsilane (TMS) as an internal standard (0 ppm).
- Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.



- Instrumentation: Acquire the spectra on a 400 MHz (for ¹H) or 100 MHz (for ¹3C) NMR spectrometer.
- 1H NMR Acquisition:
 - Tune and shim the spectrometer to optimize the magnetic field homogeneity.
 - Acquire the spectrum using a standard single-pulse experiment.
 - Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
- ¹³C NMR Acquisition:
 - Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).
 - Typical parameters include a 30° pulse angle, a relaxation delay of 2 seconds, and a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.
- Data Processing: Process the raw data (Free Induction Decay FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the TMS signal at 0 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation: As **1-Butyl-2-methyl-1H-pyrrole** is expected to be a liquid at room temperature, the neat liquid can be analyzed directly.
- Instrumentation: Use a standard FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
- Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.
- Sample Analysis: Place a small drop of the sample onto the ATR crystal, ensuring complete coverage.



- Data Acquisition: Acquire the IR spectrum over the range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
- Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

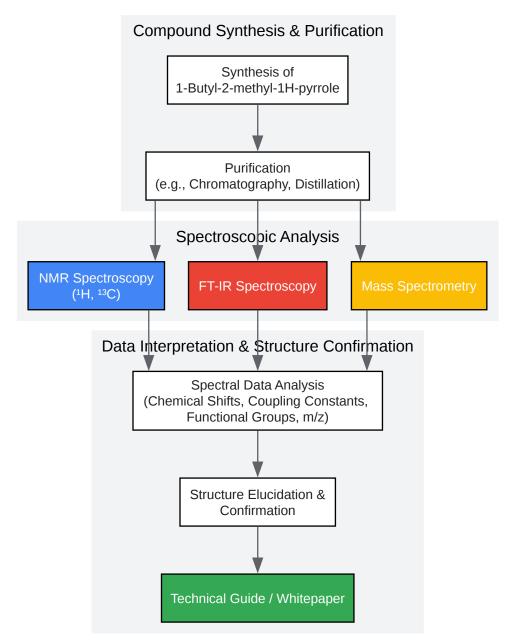
- Sample Introduction: Introduce a dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) into the mass spectrometer, typically via a gas chromatograph (GC-MS) for separation and purification before analysis.
- Ionization: Utilize Electron Ionization (EI) as the ionization source. In EI, high-energy electrons (typically 70 eV) bombard the sample molecules, causing ionization and fragmentation.
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-tocharge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Detection: The separated ions are detected, and their abundance is recorded to generate a mass spectrum.
- Data Interpretation: Analyze the mass spectrum to identify the molecular ion peak and the characteristic fragmentation pattern.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized organic compound.



General Workflow for Spectroscopic Analysis of an Organic Compound



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General workflow for spectroscopic analysis.

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